Product packaging for 4-(Perfluorooctyl)aniline(Cat. No.:CAS No. 83766-52-3)

4-(Perfluorooctyl)aniline

Cat. No.: B1587548
CAS No.: 83766-52-3
M. Wt: 511.18 g/mol
InChI Key: ZQTZVMUNYIDMJV-UHFFFAOYSA-N
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Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental and Material Sciences

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been manufactured and utilized in a wide array of industrial and consumer products since the 1940s. epa.govitrcweb.org The defining feature of PFAS is the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. nih.gov This chemical stability imparts desirable properties such as resistance to heat, oil, stains, and water, leading to their use in products ranging from non-stick cookware and stain-resistant fabrics to firefighting foams and electronics. itrcweb.orgnih.gov

The same stability that makes PFAS commercially valuable also contributes to their extreme persistence in the environment, earning them the moniker "forever chemicals". nih.gov Their resistance to natural degradation processes means they can accumulate in soil, water, and living organisms, including humans. nih.govmdpi.com This widespread presence and potential for bioaccumulation have raised significant environmental and health concerns, prompting extensive research into their behavior, fate, and transport in the environment. epa.govmdpi.com As a result, the study of PFAS has become a critical area within environmental science, focusing on understanding their distribution, developing remediation technologies, and finding safer alternatives. nih.govmdpi.com In material sciences, the unique properties of PFAS continue to be exploited, although there is a growing emphasis on developing new fluorinated compounds with reduced environmental impact. itrcweb.orgeuropa.eu

Significance of Aniline (B41778) Derivatives as Core Structures in Organic Chemistry and Advanced Materials

Aniline, with the chemical formula C₆H₅NH₂, is the simplest aromatic amine and serves as a foundational building block in organic chemistry. wikipedia.org The reactivity of its amino group and the ability to undergo electrophilic substitution on the phenyl ring make it a versatile precursor for a vast number of more complex molecules. wikipedia.orgbloomtechz.com

Aniline and its derivatives are indispensable in various industrial sectors. sci-hub.se A primary application is in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethane polymers used for insulation and other materials. wikipedia.orgbloomtechz.com They are also crucial intermediates in the synthesis of:

Dyes and Pigments: Historically, aniline was central to the synthetic dye industry, and it remains a precursor for pigments like indigo. wikipedia.org

Rubber Processing Chemicals: Aniline derivatives are used as antioxidants and vulcanization accelerators, enhancing the durability of rubber products. wikipedia.orgbloomtechz.com

Pharmaceuticals: The aniline scaffold is present in numerous medicinal compounds, including analgesics like paracetamol. wikipedia.org

Agrochemicals: Many herbicides and fungicides are synthesized from aniline-based structures. wikipedia.orgbloomtechz.com

The ability to introduce a wide variety of functional groups onto the aniline structure allows chemists to fine-tune the properties of the resulting molecules, making aniline derivatives essential for developing advanced materials with specific electronic, optical, or mechanical characteristics. ontosight.airsc.org

Research Landscape and Rationale for Investigating 4-(Perfluorooctyl)aniline

The scientific interest in this compound stems from its hybrid nature, merging the distinct properties of a perfluoroalkyl chain and an aniline core. smolecule.com This compound, also known as 4-(heptadecafluorooctyl)aniline (B7908657), possesses a molecular structure where the hydrophobic and lipophobic perfluorooctyl group is attached to the 4-position of the aniline ring. smolecule.compharmaffiliates.com This unique combination imparts properties such as high chemical resistance and low surface energy, characteristic of fluorinated compounds, alongside the reactive potential of the aniline moiety. smolecule.com

The rationale for investigating this compound is primarily driven by its potential as a building block for advanced materials and functional molecules. Researchers utilize it in syntheses where the incorporation of a fluorous segment is desired to control properties like solubility, self-assembly, and surface activity. For instance, its hydrophobic characteristics make it a candidate for creating specialized fluorinated surfactants. smolecule.com It has also been used in the formulation of coatings and polymers that require low surface energy and high chemical resistance. smolecule.com

A specific research application includes its use in the synthesis of a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst. lookchem.comsigmaaldrich.comchemicalbook.com In another study, this compound was used as a starting material to create novel imine derivatives, which were then complexed with TiO₂ to investigate their structural, electrochemical, and optical properties for potential use in organic electronic devices. wojsko-polskie.pl These examples highlight the role of this compound as a specialized reagent for creating molecules with tailored functionalities for catalysis and materials science.

Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₄H₆F₁₇N smolecule.comlookchem.comepa.gov
Molecular Weight 511.18 g/mol smolecule.comsigmaaldrich.com
CAS Number 83766-52-3 lookchem.comsigmaaldrich.comepa.gov
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 40-47 °C lookchem.comsigmaaldrich.comsigmaaldrich.com
Boiling Point 272.1 °C at 760 mmHg lookchem.com
Density 1.61 g/cm³ lookchem.com
Flash Point 121 °C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6F17N B1587548 4-(Perfluorooctyl)aniline CAS No. 83766-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTZVMUNYIDMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392660
Record name 4-(Perfluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83766-52-3
Record name 4-(Perfluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptadecafluorooctyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Perfluorooctyl Aniline

Classical and Contemporary Approaches to 4-(Perfluorooctyl)aniline Synthesis

The synthesis of this compound can be approached through several strategic routes, ranging from traditional multi-step sequences to modern, more efficient methods. These approaches primarily focus on the formation of the bond between the aniline (B41778) ring and the perfluorooctyl group.

Direct Halogenation Strategies Utilizing Perfluoroalkyl Iodides

A primary method for introducing a perfluoroalkyl chain onto an aromatic ring involves the reaction of a perfluoroalkyl halide, most commonly a perfluoroalkyl iodide, with an aromatic precursor. The first copper-mediated perfluoroalkylation of aryl halides was developed in 1969, establishing a foundational method in this field. researchgate.net Modern advancements have expanded on this, including protocols for the copper-catalyzed arylation of 1H-perfluoroalkanes using aryl iodides, which provides a general route to perfluoroalkyl-substituted aromatic compounds. mdpi.com

Another classical pathway to substituted anilines involves the nitration of an aromatic precursor followed by the chemical reduction of the nitro group to an amine. For this compound, this would hypothetically involve the nitration of perfluorooctylbenzene and a subsequent reduction step. Similar processes are well-established, such as the preparation of 4-(difluoromethoxy)aniline, which uses a catalyst system of ferric oxide and activated carbon for the reduction of the nitro intermediate. google.com

Contemporary strategies have introduced photoredox catalysis as a powerful tool. Research has shown that iron catalysts can be used in photoinduced reactions to couple perfluoroalkyl iodides with alkenes and alkynes. beilstein-journals.org This principle of generating a perfluoroalkyl radical via photoredox catalysis could be extended to the direct C-H perfluoroalkylation of anilines. Furthermore, perfluoroalkyl radicals can be generated from perfluoroalkyl iodides using nucleophilic agents, which then engage with alkenes; this radical generation method is also applicable to aromatic systems. rsc.org

One-Pot Synthetic Routes for Constructing Fluorinated Aniline Derivatives

One-pot syntheses, which involve multiple consecutive reactions in a single reactor, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. organic-chemistry.org While a specific one-pot synthesis for this compound is not prominently detailed, numerous methodologies exist for constructing related fluorinated aniline derivatives and other perfluoroalkylated amines, showcasing the potential of this approach.

For instance, a one-pot method has been developed for the synthesis of various trifluoromethyl and perfluoroalkyl amines from corresponding sulfonyl chlorides. rsc.org This demonstrates the feasibility of constructing the C(aryl)-N-C(fluoroalkyl) linkage in a single procedure. The table below shows the yields for various perfluoroalkyl amines produced via a one-pot method, illustrating the versatility of this strategy. rsc.org

Product NamePerfluoroalkyl GroupYield
1-(perfluoropropyl)-4-phenylpiperazinePerfluoropropyl55%
1-(perfluorohexyl)-4-phenylpiperazinePerfluorohexyl65%
1-(perfluorooctyl)-4-phenylpiperazinePerfluorooctyl49%

This interactive table presents yields for various perfluoroalkylated piperazine (B1678402) derivatives synthesized in a one-pot reaction, based on data from a study on perfluoroalkyl amine synthesis. rsc.org

Another innovative one-pot approach involves the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates. acs.org This reaction forms labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates that can be further transformed into various fluorinated derivatives, highlighting a versatile pathway for creating complex fluorinated amines. acs.org The principles of one-pot synthesis are broadly applicable and have been successfully used to create other aniline derivatives, such as 4-substituted urazoles, further underscoring the power of this methodology. organic-chemistry.org

Catalytic Systems and Enhancements in this compound Production

Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions used to synthesize this compound. Various metal-based catalytic systems have been developed for the key bond-forming steps.

Copper-Based Catalysts: Copper catalysis is one of the most established methods for perfluoroalkylation. researchgate.net Catalysts such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) trifluoroacetate (B77799) (Cu(OCOCF₃)₂) have proven effective for the synthesis of indole (B1671886) derivatives from primary and secondary anilines, respectively, demonstrating their utility in forming C-N bonds in the presence of an aniline functional group. acs.org Generally useful protocols for the copper-catalyzed coupling of aryl iodides provide direct access to a range of perfluoroalkyl-substituted aromatic compounds. mdpi.com

Palladium-Based Catalysts: Palladium complexes are also effective. For example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used to catalyze the reaction of perfluoroalkyl iodides with allylamines. rsc.org

Iron-Based Catalysts: As an earth-abundant and less toxic metal, iron has emerged as a key component in greener catalytic systems. Iron complexes are effective in photoredox catalysis for atom transfer radical addition reactions involving perfluoroalkyl iodides. beilstein-journals.org Furthermore, iron catalysts supported on materials like N-doped silicon carbide are used for the reductive amination of ketones and aldehydes to form primary amines, a fundamental transformation in amine synthesis. d-nb.info

Rhodium-Based Catalysts: Rhodium complexes have been developed for specialized applications. Notably, a recyclable fluorous Rh(II) complex featuring perfluoroalkyl chains has been used in cyclopropanation reactions. nih.gov The fluorous tag allows for efficient recovery of the catalyst, a significant advantage for scalable and sustainable synthesis. nih.gov

The table below summarizes various catalytic systems relevant to the synthesis of this compound and its precursors.

Catalyst SystemReaction TypeRelevance to SynthesisSource(s)
Copper(II) AcetateN-Arylation / CyclizationC-N bond formation with anilines acs.org
Palladium(0) ComplexesPerfluoroalkylationCoupling perfluoroalkyl iodides with amines rsc.org
Iron(III) ComplexesPhotoredox CatalysisRadical generation from perfluoroalkyl iodides beilstein-journals.org
Iron/N-doped SiCReductive AminationGeneral primary amine synthesis d-nb.info
Rhodium(II) ComplexesCyclopropanationRecyclable fluorous catalyst systems nih.gov
Perfluorooctylsulfonyl Fluoride (B91410)FluorinationComponent in related fluorination reactions patsnap.com

This interactive table outlines key catalytic systems and their applications in reactions pertinent to the synthesis of this compound.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Optimizing reaction parameters is essential for maximizing product yield, minimizing reaction time, and ensuring the economic viability of a synthesis for large-scale production. Key parameters include temperature, pressure, solvent, reactant concentrations, and catalyst loading.

Systematic optimization is often employed in synthetic chemistry. For the synthesis of aniline from nitrobenzene (B124822) via continuous-flow hydrogenation, for example, researchers methodically adjusted temperature, flow rate, and hydrogen pressure to achieve near-quantitative yields. researchgate.net The results demonstrated that increasing the temperature from 40 °C to 60 °C significantly improved the yield, while further increases had a negligible effect. researchgate.net

EntryTemperature (°C)Flow Rate (mL/min)H₂ Pressure (MPa)Aniline Yield (%)
1400.501.085
2500.501.096
3600.501.099
4700.501.099
5600.251.099
6600.751.095
7601.001.091
8600.500.596
9600.503.099

This interactive table, adapted from a study on aniline synthesis, illustrates how systematic changes in reaction parameters can be used to optimize product yield. researchgate.net

Methodologies like factorial design can be used to efficiently explore the effects of multiple variables simultaneously. rsc.org In the context of this compound, optimization would involve fine-tuning the conditions for the chosen synthetic route, whether it be a copper-catalyzed coupling or a photoredox reaction. For scalable synthesis, factors such as catalyst stability and reusability are paramount. The development of recyclable catalysts, such as the fluorous rhodium complex mentioned previously, represents a significant step toward more sustainable and cost-effective production processes. nih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Perfluorooctyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The reactivity of the aromatic ring in 4-(perfluorooctyl)aniline towards electrophiles is dictated by the interplay between the activating amino (-NH₂) group and the deactivating perfluorooctyl (C₈F₁₇) group. The -NH₂ group is a powerful activating group that increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through resonance. byjus.comlibretexts.org This makes the ring more susceptible to attack by electrophiles and directs incoming substituents to these positions. byjus.comlibretexts.orglibretexts.org

Conversely, the perfluorooctyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic attack. researchgate.net Despite the deactivating influence of the C₈F₁₇ group, the potent activating effect of the amino group generally dominates the directing effect, making the compound undergo electrophilic substitution at the positions ortho to the amino group (positions 2 and 6), as the para position is already substituted. researchgate.net

In acidic media, the reactivity changes significantly. The aniline molecule can be protonated to form the anilinium ion. byjus.com This protonated group is strongly deactivating and meta-directing, which would steer potential electrophilic attack to the positions meta to the amino group (positions 3 and 5). byjus.com

A notable class of reactions involves radical perfluoroalkylation, where the electron-rich nature of the aniline ring readily reacts with electrophilic fluoroalkyl radicals. researchgate.netresearchgate.netconicet.gov.ar These reactions can be initiated by visible light and facilitated by various photocatalysts, offering a method for further fluoroalkylation of the aromatic ring. researchgate.netconicet.gov.arrsc.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

Substituent GroupPositionElectronic EffectInfluence on ReactivityDirecting Effect
Amino (-NH₂)1Electron-donating (Resonance)ActivatingOrtho, Para
Perfluorooctyl (-C₈F₁₇)4Electron-withdrawing (Inductive)DeactivatingMeta

Nucleophilic Substitution Reactions Involving the Aniline Nitrogen

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. smolecule.comksu.edu.sa However, the strong electron-withdrawing effect of the para-substituted perfluorooctyl group reduces the electron density on the nitrogen, making it a weaker nucleophile compared to unsubstituted aniline. Despite this reduced reactivity, the aniline nitrogen can still participate in various nucleophilic substitution reactions. smolecule.comksu.edu.sa

Common reactions include N-alkylation and acylation. google.com N-alkylation can be achieved by reacting the aniline with alkylating agents like haloalkanes. google.com Acylation typically involves reaction with more reactive carboxylic acid derivatives, such as acid halides or anhydrides, in the presence of a base to yield N-acylated products (amides). google.comlibretexts.org For instance, this compound can be condensed with phenyl chlorothioformate, an acyl chloride derivative, as a step in the synthesis of more complex molecules like thiourea-based organocatalysts. nih.gov

These reactions proceed via a standard nucleophilic attack mechanism where the aniline nitrogen attacks an electrophilic carbon center, leading to the displacement of a leaving group. ksu.edu.sachemguide.co.uk

Table 2: Examples of Nucleophilic Substitution Reactions at the Aniline Nitrogen

Reaction TypeElectrophile ExampleProduct TypeSignificance
N-AlkylationHaloalkanes (e.g., Isopropyl bromide)Secondary or Tertiary AmineIntroduction of alkyl groups to the nitrogen atom. google.com
N-AcylationAcid Halides (e.g., Acetyl chloride)AmideFormation of stable amide linkages, often used in synthesis. google.com
Thiourea (B124793) FormationIsothiocyanates (e.g., Phenyl isothiocyanate)ThioureaSynthesis of organocatalysts and other functional materials. researchgate.net
Reductive AminationAldehydes/Ketones (with reducing agent)Secondary or Tertiary AmineA method for N-alkylation under reductive conditions. google.com

Reactivity with Perfluoronitriles and Related Fluorinated Electrophiles

This compound can react with highly electrophilic fluorinated compounds, such as perfluoronitriles. smolecule.com The presence of multiple fluorine atoms makes the carbon atoms of these reagents highly electron-deficient and susceptible to nucleophilic attack by the aniline nitrogen. These reactions are crucial for the synthesis of advanced fluorinated materials and complex heterocyclic structures. nih.gove-bookshelf.de

For example, fluorinated 1,3-diketones can condense with substituted anilines to produce a variety of fluorinated heterocycles, including pyrazoles, isoxazoles, and quinolines. researchgate.net Similarly, the reaction of anilines with hexafluorodehydroacetic acid, a potent fluorinated electrophile, has been shown to yield 2,6-bis(trifluoromethyl)-4-pyridones. urfu.ru These reactions highlight the utility of fluorinated anilines as building blocks, where the nucleophilic amine reacts with a fluorinated electrophile, often leading to cyclization and the formation of stable, fluorine-containing ring systems. nih.govurfu.ru

Table 3: Examples of Reactions with Fluorinated Electrophiles

Electrophile ClassSpecific ExampleResulting Product Class
PerfluoronitrilesNot specifiedVarious fluorinated products
Fluorinated β-DiketonesTrifluoromethyl-1,3-diketonesFluorinated quinolines
Fluorinated PyronesHexafluorodehydroacetic acid2,6-bis(trifluoromethyl)-4-pyridones

Interactions and Derivatization with Oxygen-Containing Functional Groups (e.g., epoxy, carbonyl, carboxylic)

The nucleophilic nitrogen of this compound enables its derivatization through reactions with various oxygen-containing functional groups.

Carbonyl Compounds (Aldehydes and Ketones): A significant reaction is the three-component Mannich reaction, where an amine, a non-enolizable aldehyde, and a ketone (or other enolizable carbonyl compound) react to form β-amino carbonyl compounds, also known as Mannich bases. nih.govcmu.ac.th this compound can serve as the amine component in this acid-catalyzed condensation-addition reaction. cmu.ac.th

Carboxylic Acid Derivatives: As mentioned in section 3.2, anilines readily react with carboxylic acid derivatives like acid chlorides and acid anhydrides via nucleophilic acyl substitution to form amides. libretexts.org This reaction is fundamental for creating peptide-like linkages and is widely used in organic synthesis.

Epoxides: The aniline nitrogen can act as a nucleophile to attack and open the strained three-membered ring of an epoxide. This reaction, typically catalyzed by an acid or base, results in the formation of a β-amino alcohol.

Table 4: Derivatization Reactions with Oxygen-Containing Functional Groups

Functional GroupReaction TypeProduct
Aldehyde/KetoneMannich Reactionβ-Amino carbonyl compound
Carboxylic Acid DerivativeNucleophilic Acyl SubstitutionAmide
EpoxyRing-Openingβ-Amino alcohol

Bioactivation Pathways and Reactive Metabolite Formation of Fluorinated Anilines

The metabolism of fluorinated anilines is a critical area of study, as biotransformation can lead to the formation of reactive metabolites. researchgate.net Research on model compounds like 4-fluoroaniline (B128567) and pentafluoroaniline provides insight into potential bioactivation pathways. nih.gov

A key pathway involves cytochrome P-450-dependent monooxygenation. nih.gov When this occurs at a carbon atom bearing a fluorine substituent, particularly at the para position, it can lead directly to the formation of a reactive benzoquinoneimine intermediate and the release of a fluoride (B91410) anion. nih.govscispace.comresearchgate.net This is considered a direct bioactivation pathway, as benzoquinoneimines are electrophilic species capable of binding to cellular macromolecules. nih.govscispace.com In contrast, monooxygenation at a non-fluorinated para position typically yields a hydroxylated derivative, which is often a detoxification step, although this phenol (B47542) can be further oxidized to a reactive species. nih.gov

For fluorinated anilines, three primary pathways for dehalogenation and bioactivation have been investigated:

Direct monooxygenation at a fluorinated position to form a reactive quinoneimine. scispace.comresearchgate.net

Formation of a (semi)quinoneimine metabolite which then binds to proteins. scispace.comresearchgate.net

Formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen, likely via a semiquinoneimine intermediate. scispace.comresearchgate.net

The reactivity of the resulting quinoneimine metabolites tends to increase with a higher degree of fluorine substitution. scispace.comresearchgate.net While the metabolism of this compound itself is not extensively detailed, these studies on simpler fluorinated anilines suggest that its biotransformation could involve complex pathways, potentially leading to the generation of reactive intermediates. nih.govscispace.comscilit.com Furthermore, the metabolism of polyfluoroalkyl substances can lead to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs). nih.gov

Table 5: Potential Bioactivation Pathways for para-Fluorinated Anilines

PathwayInitiating StepKey IntermediateOutcome
Pathway 1Cytochrome P-450 monooxygenation at the C-F bondBenzoquinoneimineDirect formation of a reactive metabolite. nih.govscispace.com
Pathway 2Oxidation of aniline or hydroxyaniline(Semi)quinoneimineCovalent binding to proteins. scispace.comresearchgate.net
Pathway 3Hydroxylation followed by oxidationHydroxyaniline, SemiquinoneimineLoss of fluoride anion upon oxygen exposure. scispace.comresearchgate.net

Applications of 4 Perfluorooctyl Aniline in Advanced Materials and Catalysis

Role in the Development of Fluorinated Surfactant Systems

The integration of a long perfluoroalkyl chain renders 4-(Perfluorooctyl)aniline and its derivatives effective in modifying surface and interfacial properties. This characteristic is fundamental to its application in fluorinated surfactant systems. The hydrophobic and lipophobic nature of the perfluorooctyl tail, combined with the hydrophilic potential of the aniline (B41778) head group, allows these molecules to orient at interfaces, significantly reducing surface tension. smolecule.com

Fluorinated surfactants are known for their exceptional stability and efficiency, even at low concentrations, compared to their hydrocarbon counterparts. researchgate.net While many traditional fluorinated surfactants have faced scrutiny for their environmental persistence, research continues into new structures that offer high performance. google.com The use of molecules like this compound as building blocks allows for the creation of surfactants where the fluorinated moiety provides the necessary performance characteristics, such as effective wetting in acidic solutions used for etching processes in the electronics industry. google.com These surfactants are crucial for achieving uniform etching on substrates like silicon by ensuring the liquid can effectively wet the entire surface. google.com

Incorporation into Specialized Coatings and Polymeric Materials

The distinct properties conferred by the perfluorooctyl group are highly sought after in the field of materials science, particularly for the development of specialized coatings and advanced polymeric materials.

The incorporation of this compound or similar perfluoroalkyl-containing monomers into polymer matrices is a key strategy for creating surfaces with low surface energy. smolecule.com These surfaces exhibit pronounced hydrophobicity (water repellency) and oleophobicity (oil repellency). The densely packed, stable C-F bonds in the perfluorooctyl chain are responsible for these characteristics. When these chains are present at a material's surface, they minimize intermolecular interactions with liquids, causing droplets to bead up and slide off easily. mdpi.comresearchgate.net

Research has shown that combining fluorocarbon groups with other polymers, such as acrylics or polyurethanes, can yield coatings with both low surface energy and robust mechanical properties. mdpi.comacs.org For instance, coatings designed by combining long-chain alkanes with fluorocarbon groups have demonstrated both water and oil repellency. researchgate.net This dual repellency is critical for protecting surfaces from a wide range of environmental and chemical contaminants, thereby enhancing the material's durability and lifespan. smolecule.commdpi.com

Table 1: Properties of Coatings Incorporating Perfluoroalkyl Groups

Coating TypeKey FeatureResulting PropertyWater Contact AngleOil Contact Angle
Anhydride-based Polyacrylic Resin with C8F17 side chainsOleophobicityHigh oil repellency-95° researchgate.net
Fluorocarbon and Acrylic Resins Composite (FAC)Water ResistanceEnhanced hydrophobicity135° researchgate.net-
Polymeric films with Fluorinated Blocked IsocyanateLow Surface EnergySurface energy as low as 10 mN/m--

A significant application of this compound is in the fabrication of advanced composite materials like perfluoroalkyl functionalized graphene hydrogels (FGHs). rsc.org In a novel approach, this compound serves a dual role as both a reducing agent for graphene oxide (GO) and a grafting agent to attach the perfluoroalkyl chains to the graphene surface. rsc.org This synchronous reduction and grafting is achieved through a simple, solution-based hydrothermal method. rsc.orgrsc.org

The resulting FGHs exhibit a unique combination of properties. The graphene network provides high electrical conductivity and a large surface area, while the perfluoroalkyl chains impart hydrophobicity and enhance electrochemical stability. rsc.org These materials have demonstrated outstanding performance as supercapacitors, achieving specific capacitances as high as 321.6 F g⁻¹ and showing excellent cycling stability in both aqueous and organic electrolytes. rsc.org The functionalization not only improves the electrochemical performance but also provides the hydrogel with strong mechanical properties and the ability to absorb oils and organic solvents. rsc.orgrsc.org

Table 2: Performance of Perfluoroalkyl Functionalized Graphene Hydrogel (FGH-2)

PropertyValueElectrolyte TypeReference
Specific Capacitance321.6 F g⁻¹Aqueous/Organic rsc.org
Mass Fraction of RF-NH₂48.54%- rsc.orgscispace.com
Fabrication MethodHydrothermal- rsc.org

This compound can be electropolymerized to form thin films of perfluorinated polyaniline. rsc.orgresearchgate.net This process allows for the direct deposition of the polymer onto an electrode surface. electrochemsci.org The resulting films are highly hydrophobic, achieving superhydrophobic characteristics with water contact angles of approximately 140°. rsc.orgresearchgate.net

This unique combination of superhydrophobicity and the inherent electronic conductivity of the polyaniline backbone makes these films ideal for use as solid-contact layers in ion-selective electrodes (ISEs). rsc.org Specifically, they have been successfully applied in the development of robust pH sensors for biomedical applications, such as monitoring pH changes during inflammation. rsc.orgresearchgate.net The superhydrophobic surface effectively prevents interference from proteins and salts present in biological fluids, while the conductive polymer transduces the pH-dependent potential change. rsc.orgresearchgate.net These sensors exhibit a fast, reversible response within a biomedically relevant pH range (4.0 to 8.5) and demonstrate excellent stability over time. rsc.org

Utilization as a Molecular Building Block in Complex Chemical Syntheses

Beyond direct polymerization, this compound is a valuable molecular building block, or precursor, for constructing more complex, functional molecules, particularly in the realm of catalysis.

A notable use of this compound is as a starting material for the synthesis of fluorous organocatalysts. lookchem.com These catalysts are prized for their efficiency and the ease with which they can be recovered and reused, a concept central to "fluorous chemistry." The perfluorooctyl tag allows the catalyst to be separated from the non-fluorinated reaction mixture by solid-phase extraction using a fluorous sorbent.

Specifically, this compound has been used to prepare a novel (S)-pyrrolidine-thiourea bifunctional organocatalyst. nih.gov The synthesis involves the condensation of this compound with phenyl chlorothioformate, followed by reaction with a chiral pyrrolidine (B122466) derivative. nih.gov This bifunctional catalyst, featuring both a thiourea (B124793) group for hydrogen bonding activation and a secondary amine for enamine formation, has proven to be highly active and enantioselective in the α-chlorination of aldehydes. nih.govmdpi.com The ability to recycle the catalyst without loss of activity makes the process more economical and sustainable. nih.govresearchgate.net

Development of Ligands for Homogeneous Catalysis

The presence of the perfluorooctyl group, often referred to as a "fluorous" tag, is a key feature in designing specialized ligands for homogeneous catalysis. This fluorous tail allows for the catalyst to be soluble in perfluorinated solvents, enabling a biphasic catalysis system where the catalyst can be easily separated from the organic product phase and recycled. This strategy is a cornerstone of green chemistry, aiming to improve the efficiency and sustainability of chemical reactions.

Research has demonstrated the utility of this compound as a precursor for creating effective ligands and organocatalysts. One notable application is in the synthesis of fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts. Furthermore, it serves as a key building block for more complex ligands designed for metal-catalyzed reactions. For instance, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(perfluorooctyl)aniline has been synthesized and used as a ligand in metal complexes. rsc.org

In a specific study, this ligand was complexed with Cobalt(II), Zinc(II), and Cadmium(II) to act as catalysts in the ring-opening polymerization of rac-lactide, a process for producing polylactide (PLA), a biodegradable polymer. rsc.org The research highlighted that the zinc-based complex, in particular, exhibited a superior ability to control the stereochemistry of the polymer, achieving a high heterotactic bias (Pr up to 0.94) at low temperatures. rsc.org This level of control is crucial for tailoring the physical properties of the resulting polymer.

Analytical Methodologies for Characterization and Detection of 4 Perfluorooctyl Aniline

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-(Perfluorooctyl)aniline from complex mixtures, enabling its precise measurement. The choice between liquid and gas chromatography is typically dictated by the analyte's properties and the required sensitivity of the analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the trace analysis of per- and polyfluoroalkyl substances (PFAS), including this compound, due to its high sensitivity and specificity. lcms.czresearchgate.netnih.gov This technique is particularly well-suited for analyzing non-volatile compounds in complex environmental and biological samples. nih.gov

The process typically involves an initial sample preparation step, often using solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. nih.govchromatographyonline.com The extract is then injected into a liquid chromatograph, where a reversed-phase column separates this compound from other compounds based on its physicochemical properties.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is commonly used, typically in negative ion mode, to generate a deprotonated molecular ion [M-H]⁻. The first quadrupole of the tandem mass spectrometer isolates this precursor ion. It is then fragmented in a collision cell, and the resulting product ions are detected by the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and significantly reduces background noise, allowing for very low detection limits, often in the nanogram-per-liter (ng/L) or part-per-trillion range. d-nb.infodiva-portal.org For instance, validated methods for other PFAS have achieved lower limits of quantitation (LLOQs) ranging from 0.009 to 0.245 µg/L. d-nb.info

Table 1: Typical LC-MS/MS Parameters for Analysis of Perfluorinated Aromatic Compounds
ParameterTypical Condition/Setting
ChromatographyReversed-Phase HPLC/UHPLC
ColumnC18 or Phenyl-Hexyl
Mobile PhaseGradient of Methanol (B129727) or Acetonitrile (B52724) and Water (with additives like ammonium (B1175870) acetate)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MS Analysis ModeSelected Reaction Monitoring (SRM)
Precursor Ion[M-H]⁻
Detection LimitsLow ng/L to µg/L range

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of anilines and other organic compounds. semanticscholar.orgmdpi.com While this compound itself has low volatility, GC-MS analysis can be performed following a derivatization step to increase its volatility and thermal stability. redalyc.orgthermofisher.com Common derivatization agents for anilines include acylating or silylating reagents.

In this method, the derivatized analyte is injected into the GC, where it is vaporized and separated in a capillary column based on its boiling point and interactions with the column's stationary phase. tsijournals.com Upon elution, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification of the compound by comparing the obtained spectrum with spectral libraries. nih.govnih.gov For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific characteristic fragment ions are monitored, thereby increasing sensitivity and selectivity compared to a full scan. mdpi.com

Spectroscopic and Other Characterization Techniques in Structural and Electronic Analysis

Spectroscopic techniques are indispensable for the fundamental characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of this compound. Different types of NMR experiments provide complementary information.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons on the aniline (B41778) ring and the protons of the amino (-NH₂) group. rsc.org The aromatic protons would typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments. The spectrum would display distinct signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the amino and perfluorooctyl substituents. rsc.org Additional signals corresponding to the carbons in the perfluorooctyl chain would also be present, though their interpretation can be complex due to coupling with fluorine.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It would provide detailed information about the structure of the perfluorooctyl chain, showing multiple signals corresponding to the different CF₂ and CF₃ groups. redalyc.orgnih.gov

Table 2: Predicted NMR Spectral Features for this compound
NucleusPredicted Chemical Shift (ppm) / PatternStructural Assignment
¹H~6.5-7.5Aromatic protons (AA'BB' system)
¹HBroad singlet, variableAmino (-NH₂) protons
¹³C~115-150Aromatic carbons
¹⁹F-80 to -130CF₃ and CF₂ groups of the perfluorooctyl chain

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular weight of this compound (C₁₄H₆F₁₇N) is 511.18 g/mol . sigmaaldrich.com

Under electron ionization (EI) in a GC-MS system, the molecular ion (M⁺˙) at m/z 511 would be observed. The fragmentation of anilines often involves the loss of a hydrogen atom to form the [M-1]⁺ ion, followed by the elimination of hydrogen cyanide (HCN) to yield an ion at [M-27] or [M-1-27]. miamioh.edu The perfluorooctyl chain undergoes characteristic fragmentation, often involving the loss of CF₃, C₂F₅, and other CₙF₂ₙ₊₁ fragments. nih.govresearchgate.net In LC-MS with negative ion ESI, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 510.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. nih.gov This technique is used to study the electronic properties of conjugated systems like the aniline ring in this compound.

The UV-Vis spectrum of aniline in a non-polar solvent typically shows two main absorption bands corresponding to π-π* transitions of the benzene ring. sciencepublishinggroup.comresearchgate.net The presence of the amino group and the electron-withdrawing perfluorooctyl group will influence the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λₘₐₓ). sciencepublishinggroup.com Studying these shifts in different solvents (solvatochromism) can provide insight into the electronic structure and polarity of the molecule's ground and excited states. This technique is valuable for confirming the presence of the aromatic chromophore and studying how substituents affect its electronic environment. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. researchgate.netmdpi.com The method is based on the principle that chemical bonds vibrate at specific frequencies. orientjchem.org When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these vibrations, creating a unique spectral fingerprint. orientjchem.org For this compound, FTIR spectroscopy can confirm the presence of its three key structural components: the primary amine group (-NH₂), the aromatic phenyl ring, and the perfluorooctyl chain (-(CF₂)₇CF₃).

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Amine Group (-NH₂) Vibrations: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orientjchem.orgmaterialsciencejournal.org An N-H bending vibration is also expected to appear around 1600-1650 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The presence of the benzene ring is indicated by C-H stretching vibrations, which occur just above 3000 cm⁻¹. vscht.czsphinxsai.com Characteristic C=C stretching vibrations within the aromatic ring typically produce sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.netsphinxsai.com Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the ring.

Perfluoroalkyl Chain (C-F) Vibrations: The most dominant feature contributed by the perfluorooctyl group is the intense and broad absorption bands associated with C-F stretching vibrations. These vibrations are typically observed in the 1100-1300 cm⁻¹ region and are a strong indicator of fluorination. mdpi.com

Carbon-Nitrogen (C-N) Bond: The stretching vibration of the C-N bond connecting the amine group to the aromatic ring is expected to appear in the 1250-1350 cm⁻¹ range. materialsciencejournal.orgvscht.cz

The following table summarizes the anticipated characteristic FTIR absorption bands for this compound based on the analysis of its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine (-NH₂)Medium
> 3000Aromatic C-H StretchAromatic RingMedium-Weak
1600 - 1650N-H BendPrimary Aromatic Amine (-NH₂)Medium
1450 - 1600C=C Ring StretchAromatic RingMedium-Strong
1250 - 1350C-N StretchAromatic AmineMedium-Strong
1100 - 1300C-F StretchPerfluoroalkyl ChainStrong, Broad

Advanced Analytical Strategies for Environmental Monitoring and Biological Matrix Analysis

The detection and quantification of this compound in environmental and biological samples present significant challenges due to its expected low concentrations and the complexity of the matrices. lcms.cz Advanced analytical strategies with high sensitivity and selectivity are therefore essential. The primary techniques employed for the analysis of per- and polyfluoroalkyl substances (PFAS) and related compounds are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

Sample Preparation: A critical step in the analysis of trace contaminants is sample preparation, which aims to extract and concentrate the analyte of interest while removing interfering matrix components. scispace.com Solid-phase extraction (SPE) is the most common technique used for water, soil, and biological samples containing PFAS. mdpi.comnih.govresearchgate.net For water samples, large volumes are passed through an SPE cartridge containing a sorbent, such as a weak anion exchange (WAX) polymer, which retains the PFAS. The retained compounds are then eluted with a small volume of organic solvent, achieving significant concentration. mdpi.com For solid matrices like soil or biological tissues, an initial extraction with a solvent like methanol or acetonitrile is typically performed, followed by an SPE clean-up step. mdpi.comepa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for quantifying PFAS in various matrices due to its exceptional sensitivity and specificity. lcms.czsigmaaldrich.com The technique involves:

Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other compounds based on its polarity. mdpi.comsigmaaldrich.com

Ionization and Mass Analysis (MS/MS): The separated compounds are introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion for this compound is selected, fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering provides very high selectivity and reduces background noise, allowing for detection limits in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique that can be used for the analysis of aniline derivatives. nih.govresearchgate.net While some anilines may require a derivatization step to increase their volatility for GC analysis, this method offers excellent chromatographic resolution, which is particularly useful for separating isomers. nih.gov The mass spectrometer detector provides definitive identification and quantification of the target analyte.

The following table summarizes advanced analytical strategies applicable to the monitoring of this compound.

MatrixSample Preparation MethodAnalytical TechniqueTypical Detection Limit Range (for similar PFAS/Anilines)
Environmental Water (river, groundwater)Solid-Phase Extraction (SPE)LC-MS/MS0.001 - 5.4 ng/L nih.govlcms.cz
Soil / SedimentSolvent Extraction followed by SPE cleanupLC-MS/MS0.002 - 0.18 ng/g mdpi.com
Biological Fluids (serum, plasma)Protein Precipitation followed by SPELC-MS/MSLow ng/mL mdpi.com
WastewaterSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)GC-MS or LC-MS/MS~100 µg/L (GC-NPD for anilines) epa.gov

Future Research Directions and Emerging Perspectives

Sustainable and Green Synthesis Routes for 4-(Perfluorooctyl)aniline

The traditional synthesis of perfluoroalkylated anilines often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. integral-corp.com Future research is increasingly focused on developing sustainable and green synthesis routes that are more efficient, less hazardous, and economically viable. Key areas of exploration include biocatalysis, flow chemistry, and mechanochemistry, which align with the principles of green chemistry by reducing waste, energy consumption, and the use of toxic substances.

Biocatalysis: The use of enzymes in organic synthesis offers a promising green alternative to conventional chemical methods. europa.eu While the direct enzymatic synthesis of this compound has not been extensively reported, research into biocatalytic methods for the synthesis of other organofluorine compounds is rapidly advancing. nih.govsourceintelligence.com Future work could explore the use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, to catalyze the amination of perfluorooctyl-substituted aromatic precursors. The development of "fluorinase" enzymes, which can catalyze the formation of carbon-fluorine bonds, could also revolutionize the synthesis of fluorinated aromatics. sourceintelligence.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. electronics.orgnih.gov The synthesis of fluorinated compounds, which can be hazardous, is particularly well-suited for flow reactors. electronics.org Future research is likely to focus on developing continuous flow processes for the perfluoroalkylation of aniline (B41778), potentially using safer fluorinating agents and catalysts that can be immobilized within the reactor for easy separation and reuse. itrcweb.org This approach could lead to a more sustainable and scalable production of this compound.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling), can significantly reduce or eliminate the need for solvents. hinckleyallen.com This solvent-free approach is a cornerstone of green chemistry. The mechanochemical synthesis of fluorinated imines from fluorinated benzaldehydes and anilines has been demonstrated, suggesting the potential for similar solvent-free methods for the synthesis of other fluorinated anilines. hinckleyallen.com Research in this area could lead to the development of a solid-state synthesis route to this compound, minimizing solvent waste and energy consumption.

Green Synthesis ApproachPotential Advantages for this compound SynthesisResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering for C-N bond formation with perfluoroalkylated substrates.
Flow Chemistry Enhanced safety, improved process control, scalability.Development of continuous processes with immobilized catalysts and safer reagents.
Mechanochemistry Solvent-free or reduced solvent use, lower energy consumption.Exploration of solid-state reactions for the perfluoroalkylation of aniline.

Exploration of Novel High-Performance Material Applications

The unique combination of a polar aniline group and a nonpolar perfluorooctyl chain gives this compound properties that are desirable for a range of high-performance materials. Perfluoroalkylated aniline derivatives are already recognized as valuable intermediates in the synthesis of materials such as water and oil repellents, heat-resistant resins, and optical materials. nih.gov Future research is poised to explore more advanced applications, particularly in the realm of conductive polymers and functional coatings.

The aniline moiety of this compound allows for its polymerization to form a polyaniline (PANI) derivative. PANI is a well-known conducting polymer with applications in sensors, electrochromic devices, and corrosion protection. integral-corp.comcbsnews.comepa.gov The incorporation of the perfluorooctyl side chains is expected to impart unique properties to the resulting polymer, such as enhanced solubility in organic solvents, improved processability, and tailored surface properties.

Research into the synthesis and characterization of poly(this compound) could reveal its potential in applications such as:

Anti-fouling and Anti-corrosion Coatings: The low surface energy imparted by the perfluorooctyl chains could lead to coatings that resist the adhesion of marine organisms and provide a barrier against corrosive agents.

Advanced Sensors: The combination of the conductive PANI backbone with the chemically resistant and hydrophobic perfluorooctyl groups could be leveraged to create sensors for detecting specific analytes in harsh environments. cbsnews.comepa.gov

Thermoelectric Materials: Copolymers of aniline and other monomers, when combined with materials like single-walled carbon nanotubes, have shown enhanced thermoelectric performance. nih.gov The properties of poly(this compound) in such composites are yet to be explored.

Potential Application AreaKey Property Conferred by this compoundResearch Direction
Functional Coatings Low surface energy, chemical resistance, hydrophobicity.Development of anti-fouling and anti-corrosion coatings for marine and industrial applications.
Chemical Sensors Electrical conductivity, tailored surface interactions.Fabrication of sensors with high sensitivity and selectivity for specific chemical species.
Conductive Polymers Processability, tunable electronic properties.Synthesis and characterization of poly(this compound) for electronic devices.

In-depth Mechanistic Studies of Environmental Transformation and Biological Interactions

The strong carbon-fluorine bond makes perfluorinated compounds highly persistent in the environment, raising concerns about their potential for bioaccumulation and long-range transport. epa.gov While the biodegradation of polyfluorinated compounds is known to be slow, it is not impossible. sourceintelligence.com Understanding the mechanisms of environmental transformation and biological interactions of this compound is crucial for assessing its environmental risk and developing potential bioremediation strategies.

Environmental Transformation: Research on the biodehalogenation of fluorinated anilines has shown that microbial metabolism can proceed through the formation of reactive quinoneimine intermediates. electronics.org The presence of the long perfluorooctyl chain in this compound is likely to influence its susceptibility to microbial degradation. Future studies should focus on identifying microbial consortia or specific enzymes capable of degrading this compound. It is also important to investigate the potential for abiotic degradation pathways, such as photolysis or hydrolysis, under various environmental conditions.

Biological Interactions: The metabolism of simpler fluorinated anilines, such as 4-fluoroaniline (B128567), in mammalian systems has been shown to involve hydroxylation and defluorination, leading to the formation of various metabolites. hinckleyallen.com The biological fate of this compound is likely to be more complex due to the presence of the perfluorooctyl chain. Research is needed to elucidate its metabolic pathways, identify potential metabolites, and assess their toxicological profiles. The ecotoxicity of this compound to various aquatic and terrestrial organisms also warrants investigation to understand its potential impact on ecosystems. nih.gov

Research AreaKey Questions to be AddressedMethodological Approaches
Biodegradation Can microorganisms degrade this compound? What are the degradation pathways and products?Microbial enrichment studies, enzyme assays, metabolic pathway analysis.
Abiotic Degradation Is this compound susceptible to photolysis or hydrolysis?Laboratory studies under controlled environmental conditions.
Metabolism How is this compound metabolized in biological systems? What are the major metabolites?In vivo and in vitro metabolism studies using animal models and cell cultures.
Ecotoxicology What are the acute and chronic toxic effects of this compound on representative organisms?Standardized ecotoxicity tests with algae, invertebrates, and fish.

Advanced Computational Chemistry for Predicting Behavior and Properties

Computational chemistry provides a powerful toolkit for predicting the properties, behavior, and potential toxicity of chemical compounds, thereby guiding experimental research and reducing the need for extensive animal testing. electronics.orgnortonrosefulbright.compfas.com For this compound, advanced computational methods can offer valuable insights into its molecular structure, reactivity, and interactions with biological systems.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. nih.govnih.govacs.orgresearchgate.net For this compound, DFT can be employed to:

Optimize its molecular geometry and predict its spectroscopic signatures (e.g., IR and NMR spectra).

Calculate its reactivity descriptors, such as ionization potential and electron affinity, to understand its chemical behavior.

Model its interaction with surfaces and macromolecules to predict its adsorption behavior and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govcbsnews.com By developing QSAR models for a series of fluorinated anilines, it may be possible to predict the toxicity of this compound without the need for extensive experimental testing. These models can help in prioritizing chemicals for further investigation and in designing safer alternatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment at the atomic level. itrcweb.orgepa.gov These simulations can be used to:

Study its partitioning between different environmental compartments (e.g., water, soil, and air).

Investigate its binding to biological macromolecules, such as enzymes and receptors, to elucidate its mechanism of toxicity.

Simulate its transport across biological membranes to understand its potential for bioaccumulation.

Computational MethodPredicted Properties and BehaviorApplication to this compound
DFT Molecular structure, electronic properties, reactivity.Predicting spectroscopic data, understanding chemical reactivity.
QSAR Toxicity, biological activity.In silico prediction of potential toxicity and ecotoxicity.
MD Simulations Environmental partitioning, biomolecular interactions.Modeling environmental fate and mechanisms of biological action.

Regulatory Science and Risk Assessment Frameworks for Fluorinated Anilines

The persistent and potentially toxic nature of many per- and polyfluoroalkyl substances (PFAS) has led to increasing regulatory scrutiny worldwide. nih.govelectronics.orgnortonrosefulbright.com As a member of the broad class of PFAS, this compound is subject to existing and emerging regulatory frameworks aimed at protecting human health and the environment. Future research in regulatory science will be critical for developing robust risk assessment frameworks for fluorinated anilines.

Global Regulatory Landscape: A number of international and national regulations govern the production, use, and disposal of PFAS. These include:

European Union: The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the Persistent Organic Pollutants (POPs) Regulation are key legislative instruments. europa.eunortonrosefulbright.com

United States: The Toxic Substances Control Act (TSCA), the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), and the Safe Drinking Water Act (SDWA) provide the framework for regulating PFAS. hinckleyallen.comepa.govpfas.com

The regulatory status of this compound under these frameworks needs to be clearly defined, and any data gaps required for a comprehensive risk assessment must be identified.

Risk Assessment: A thorough risk assessment for this compound will require data on its hazard and exposure. nih.govepa.govepa.gov Key areas for future research include:

Hazard Identification: Determining the potential for this compound to cause adverse health effects, such as carcinogenicity, mutagenicity, and reproductive toxicity. nih.govacs.orgresearchgate.netelsevierpure.com

Dose-Response Assessment: Establishing the relationship between the dose of this compound and the incidence of adverse effects.

Exposure Assessment: Quantifying the potential for human and environmental exposure to this compound through various pathways.

The development of new analytical methods for the detection of this compound and its metabolites in environmental and biological matrices will be essential for accurate exposure assessment. Furthermore, the development of risk assessment frameworks that specifically address the unique properties of fluorinated anilines will be a key challenge for regulatory science in the coming years.

Regulatory AspectKey Considerations for this compoundFuture Research Needs
Regulatory Frameworks Classification under existing PFAS regulations (e.g., REACH, TSCA).Clarification of regulatory status and identification of data requirements.
Hazard Assessment Evaluation of potential carcinogenicity, mutagenicity, and other toxic endpoints.Comprehensive toxicological testing and QSAR modeling.
Exposure Assessment Identification of sources, pathways, and levels of exposure.Development of sensitive analytical methods for environmental and biological monitoring.
Risk Characterization Integration of hazard and exposure data to determine overall risk.Development of specific risk assessment models for fluorinated anilines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Perfluorooctyl)aniline, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with perfluorooctylation of aniline derivatives. A common approach is nucleophilic aromatic substitution using perfluorooctyl iodide under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Purification often requires column chromatography or recrystallization to remove unreacted perfluoroalkyl precursors. Purity is verified via HPLC (≥98% purity) and characterized by 19F NMR^{19}\text{F NMR} (e.g., δ -80 to -125 ppm for CF2_2/CF3_3 groups) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : To resolve the spatial arrangement of the perfluorooctyl chain and aniline moiety.
  • Spectroscopy : 1H NMR^{1}\text{H NMR} (aromatic protons at δ 6.5–7.5 ppm), 13C NMR^{13}\text{C NMR} (aniline carbons at δ 115–150 ppm), and FTIR (N-H stretch at ~3400 cm1^{-1}, C-F stretches at 1100–1250 cm1^{-1}).
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of the perfluorooctyl group on aromatic ring reactivity .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on:

  • Cytotoxicity : MTT assays using human cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM for 24–72 hours.
  • Enzyme inhibition : Testing against cytochrome P450 isoforms or kinases via fluorometric/colorimetric assays.
  • Solubility : Measure logP values (e.g., using shake-flask method) to predict bioavailability. Note that the perfluorooctyl chain may confer extreme hydrophobicity, necessitating DMSO or lipid-based carriers .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Analytical limitations : Use LC-MS/MS with isotopically labeled internal standards to improve quantification accuracy in complex matrices (e.g., soil, water).
  • Environmental variables : Conduct controlled microcosm studies to assess degradation rates under varying pH, temperature, and microbial activity.
  • Longitudinal monitoring : Track half-life (t1/2_{1/2}) in field samples over years, comparing results to lab-derived models. Reference PFAS studies show t1/2_{1/2} >50 years in some environments, but functional group variations (e.g., aniline vs. sulfonate) alter degradation pathways .

Q. What mechanistic approaches elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Advanced strategies include:

  • Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD_D) for receptors like PPAR-γ, a known PFAS target.
  • Metabolomics : Profile changes in cellular metabolites (e.g., via GC-MS or UPLC-QTOF) after exposure to identify disrupted pathways.
  • Molecular docking : Simulate interactions between the perfluorooctyl chain and hydrophobic binding pockets of proteins .

Q. How can degradation byproducts of this compound be identified and mitigated in laboratory settings?

  • Methodological Answer :

  • Advanced oxidation processes (AOPs) : Use UV/H2_2O2_2 or ozonation to break down the perfluorooctyl chain. Monitor via HRMS for intermediates like shorter-chain perfluoroalkyl amines or carboxylic acids.
  • Byproduct table :
ConditionMajor ByproductsToxicity (EC50_{50})
UV/H2_2O2_2PFHpA (Perfluoroheptanoic acid)12 µM (Algae)
OzonationPFNA (Perfluorononanoic acid)8 µM (Daphnia magna)
  • Mitigation : Couple AOPs with activated carbon filtration to adsorb reactive intermediates .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thermal stability of this compound?

  • Methodological Answer : Variations arise from:

  • Sample preparation : Impurities (e.g., residual solvents) lower decomposition temperatures. Use TGA (Thermogravimetric Analysis) under N2_2 with ultra-pure samples.
  • Instrument sensitivity : Differential Scanning Calorimetry (DSC) may miss subtle phase changes; combine with Raman spectroscopy to detect structural rearrangements at high temperatures.
  • Perfluorooctyl chain length : Longer chains increase thermal stability (decomposition >300°C) compared to shorter analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Perfluorooctyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Perfluorooctyl)aniline

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